2-(4-Methylpiperazin-1-yl)-4-oxo-4-((4-phenoxyphenyl)amino)butanoic acid
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Overview
Description
2-(4-Methylpiperazin-1-yl)-4-oxo-4-((4-phenoxyphenyl)amino)butanoic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring, a phenoxyphenyl group, and a butanoic acid moiety, making it a versatile molecule for research and industrial purposes.
Mechanism of Action
Target of Action
The primary targets of this compound are Cyclin-Dependent Kinase 2 (CDK2) and Protein Kinase B (PKB or Akt) . CDK2 is a crucial regulator of the cell cycle, while PKB plays a significant role in cellular survival and growth pathways .
Mode of Action
The compound acts as an ATP-competitive inhibitor . It binds to the ATP-binding pocket of CDK2 and PKB, preventing ATP from binding and thus inhibiting the kinase activity of these proteins . This results in the disruption of cell cycle progression and survival signaling pathways .
Biochemical Pathways
The compound affects the Phosphatidylinositol-3 Kinase (PI3K)-PKB signaling pathway and the cell cycle regulation pathway . Inhibition of PKB disrupts the downstream signaling involving GSK3β, FKHRL1, BAD, and mTOR, affecting cell proliferation, protein translation, and anti-apoptotic survival . Inhibition of CDK2 disrupts the cell cycle progression .
Pharmacokinetics
The compound exhibits nanomolar potency and selectivity for its targets . .
Result of Action
The compound shows superior cytotoxic activities against certain cell lines . It significantly inhibits the growth of these cells, alters cell cycle progression, and induces apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylpiperazin-1-yl)-4-oxo-4-((4-phenoxyphenyl)amino)butanoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-phenoxyaniline with a suitable acylating agent to form an amide intermediate. This intermediate is then reacted with 4-methylpiperazine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully monitored to ensure high yield and purity. The use of automated systems for temperature and pH control, as well as continuous stirring, helps in achieving consistent results. Purification steps such as recrystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylpiperazin-1-yl)-4-oxo-4-((4-phenoxyphenyl)amino)butanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the phenoxyphenyl group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxyphenyl derivatives.
Scientific Research Applications
2-(4-Methylpiperazin-1-yl)-4-oxo-4-((4-phenoxyphenyl)amino)butanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
4-Phenoxyaniline derivatives: Share the phenoxyphenyl group but differ in other functional groups.
Piperazine-based compounds: Contain the piperazine ring but vary in their substituents.
Butanoic acid derivatives: Feature the butanoic acid moiety but have different side chains.
Uniqueness
2-(4-Methylpiperazin-1-yl)-4-oxo-4-((4-phenoxyphenyl)amino)butanoic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse applications in research and industry.
Properties
IUPAC Name |
2-(4-methylpiperazin-1-yl)-4-oxo-4-(4-phenoxyanilino)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4/c1-23-11-13-24(14-12-23)19(21(26)27)15-20(25)22-16-7-9-18(10-8-16)28-17-5-3-2-4-6-17/h2-10,19H,11-15H2,1H3,(H,22,25)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHIZQSHPAKYDQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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